![molecular formula C28H24ClN3O2 B381163 1-[5-(6-Chlor-2-methyl-4-phenylchinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanon CAS No. 312586-97-3](/img/structure/B381163.png)

1-[5-(6-Chlor-2-methyl-4-phenylchinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

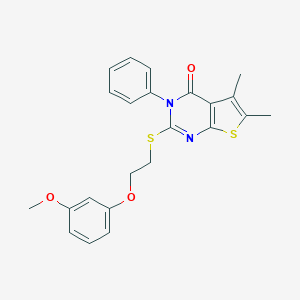

1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C28H24ClN3O2 and its molecular weight is 470g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese potenzieller Therapeutika

Diese Verbindung könnte aufgrund ihrer komplexen Struktur mit einem Chinolin- und einem Pyrazol-Rest als Schlüsselzwischenprodukt bei der Synthese potenzieller Therapeutika dienen. Das Vorhandensein eines chlor-substituierten Chinolins weist auf eine mögliche antimalarielle Aktivität hin, wie man sie bei Chloroquin beobachtet . Darüber hinaus könnte die Methoxyphenylgruppe aufgrund ihrer elektronenschiebenden Eigenschaften genutzt werden, um das pharmakokinetische Profil der abgeleiteten Medikamente möglicherweise zu verbessern.

Pharmakologie: Untersuchung von Arzneimittel-Rezeptor-Wechselwirkungen

In der pharmakologischen Forschung könnte diese Verbindung verwendet werden, um Arzneimittel-Rezeptor-Wechselwirkungen zu untersuchen, insbesondere die gezielte Ansprache von Rezeptoren, die mit heterocyclischen Verbindungen interagieren. Die strukturelle Komplexität ermöglicht die Erforschung von Bindungsaffinitäten und die Bestimmung von Struktur-Aktivitäts-Beziehungen, die für die Arzneimittelentwicklung von entscheidender Bedeutung sind .

Biochemie: Enzyminhibition-Analyse

Der Dihydropyrazol-Rest der Verbindung deutet auf potenzielle Enzyminhibitionsfähigkeiten hin. Es könnte in der Biochemie verwendet werden, um die Inhibition von Enzymen wie Kinasen oder Proteasen zu untersuchen, die häufig an Krankheitszuständen beteiligt sind. Das Verständnis der inhibitorischen Wirkungen könnte zur Entwicklung neuer biochemischer Werkzeuge oder Therapeutika führen .

Organische Synthese: Baustein für heterocyclische Verbindungen

Als heterocyclische Verbindung mit mehreren reaktiven Stellen kann sie als vielseitiger Baustein in der organischen Synthese dienen. Forscher könnten ihren Einsatz beim Aufbau komplexerer Moleküle durch Reaktionen wie Sonogashira-Kupplung oder Suzuki-Miyaura-Kreuzkupplung untersuchen, die bei der Synthese von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung sind .

Chemische Biologie: Sonde für zelluläre Pfade

In der chemischen Biologie könnte diese Verbindung mit einer fluoreszierenden Gruppe oder einem Radiolabel markiert werden, um eine Sonde für die Untersuchung zellulärer Pfade zu erstellen. Ihre Fähigkeit, aufgrund ihres lipophilen Charakters Zellmembranen zu durchqueren, könnte sie wertvoll für die Verfolgung intrazellulärer Prozesse machen, insbesondere solcher, die Chinolin- oder Pyrazol-interagierende Proteine beinhalten .

Materialwissenschaft: Vorläufer für organische Halbleiter

Das ausgedehnte konjugierte System und das Vorhandensein einer elektronenziehenden Ketongruppe deuten darauf hin, dass diese Verbindung als Vorläufer für organische Halbleiter untersucht werden könnte. Solche Materialien sind für ihre Anwendungen in organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) von Interesse .

Eigenschaften

IUPAC Name |

1-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYUCLMTLMVNFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-(2,5-dimethyl-3-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)isophthalate](/img/structure/B381080.png)

![5-{[4-(4-Fluorophenyl)-1-phthalazinyl]oxy}-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B381082.png)

![2-(2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B381085.png)

![1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381088.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B381089.png)

![7-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B381090.png)

![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B381092.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B381093.png)

![3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B381095.png)

![2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381096.png)

![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-(4-phenoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381097.png)

![2-Methyl-4-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B381098.png)

![7-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B381099.png)